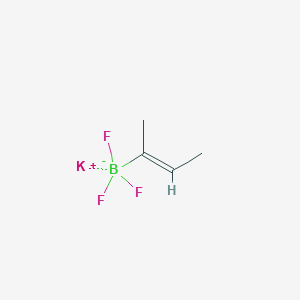
6-(二丁基氨基)-1,3,5-三嗪-2,4(1H,3H)-二酮
描述
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography or NMR spectroscopy can be used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and reactivity .科学研究应用
Herbicide Production
The triazine class of compounds, to which our subject compound belongs, is widely used in the production of herbicides . These compounds work by inhibiting photosynthesis in plants, making them effective weed control agents. The dibutylamino group in the compound may influence its solubility and binding affinity, potentially leading to the development of new herbicides with improved properties.
Polymer Photostabilizers
Triazines are also utilized as photostabilizers in polymers . They protect polymers from degradation caused by UV light exposure. The specific structure of 6-(Dibutylamino)-1,3,5-triazine-2,4-dione could be explored for its efficacy in enhancing the lifespan of polymers used in outdoor applications.
Antitumor Properties
Some 1,3,5-triazines display significant antitumor properties . The dibutylamino group could interact with biological targets differently than other triazine derivatives, which might lead to the discovery of new cancer treatments, especially for lung, breast, and ovarian cancers.
Siderophore-Mediated Drug Applications
The compound has potential use as a siderophore-mediated drug . Siderophores are molecules that bind and transport iron in microorganisms, and their analogs can be used to deliver drugs into bacteria, fungi, or cancer cells, exploiting the iron transport mechanism.
Corticotrophin-Releasing Factor 1 Receptor Antagonist
6-(Dibutylamino)-1,3,5-triazine-2,4-dione: may act as a corticotrophin-releasing factor 1 receptor antagonist . This application could be significant in developing treatments for depression, anxiety, and other stress-related disorders.
Leukotriene C4 Antagonist
The compound shows activity as a leukotriene C4 antagonist . Leukotrienes are involved in inflammatory responses, and antagonizing them can help in treating asthma and allergic reactions. The unique structure of this compound could lead to new therapeutic agents in this category.
作用机制
Target of Action
It is known that similar compounds, such as pyrimidines, have been found to exhibit anti-inflammatory effects . They do this by inhibiting the expression and activities of certain vital inflammatory mediators .
Mode of Action
It can be inferred from related compounds that it may interact with its targets to inhibit their activity, leading to a reduction in inflammation .
Biochemical Pathways
Related compounds have been found to inhibit the expression and activities of certain vital inflammatory mediators . This suggests that 6-(Dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dione may affect similar pathways.
Result of Action
It can be inferred from related compounds that it may lead to a reduction in inflammation .
属性
IUPAC Name |
6-(dibutylamino)-1H-1,3,5-triazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2/c1-3-5-7-15(8-6-4-2)9-12-10(16)14-11(17)13-9/h3-8H2,1-2H3,(H2,12,13,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDUVFYDTIBKCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1=NC(=O)NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20757963 | |
| Record name | 6-(Dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20757963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dione | |
CAS RN |
92521-64-7 | |
| Record name | 6-(Dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20757963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![6-Chloro-1-iodoimidazo[1,5-A]pyridine](/img/structure/B1469555.png)

![(5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol](/img/structure/B1469557.png)







![5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1469568.png)